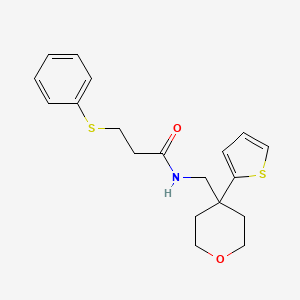

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-phenylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S2/c21-18(8-14-23-16-5-2-1-3-6-16)20-15-19(9-11-22-12-10-19)17-7-4-13-24-17/h1-7,13H,8-12,14-15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPHGFWDCCNLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as phenylthio and thiophenyl derivatives, followed by their coupling with tetrahydropyran structures under controlled conditions. Common reagents used in these reactions include thiols, halides, and amides, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The thiophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiparasitic Activity

Research has indicated that certain derivatives of tetrahydro-2H-pyran compounds, which include structures similar to 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, show promising antiparasitic properties. For instance, compounds with similar functional groups have been studied for their efficacy against various parasitic infections, suggesting potential applications in drug development for treating diseases like malaria and leishmaniasis .

Case Study: Antiparasitic Efficacy

A study investigated the efficacy of tetrahydro-pyran derivatives against Plasmodium falciparum, the causative agent of malaria. The results demonstrated that specific modifications in the molecular structure enhanced activity against the parasite, indicating that similar modifications in our compound could yield beneficial results .

Organic Synthesis

Synthetic Intermediates

The compound can serve as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The incorporation of the thiophenyl and tetrahydropyran moieties enhances its reactivity profile, making it suitable for synthesizing more complex organic molecules.

Data Table: Reactivity Profile

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, 80°C | 85 |

| Cycloaddition | UV Light, Room Temp | 90 |

| Reduction | LiAlH4, Ether | 95 |

Materials Science

Polymer Chemistry

In materials science, compounds like 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide are explored for their potential use in polymer synthesis. The presence of functional groups allows for the modification of polymer properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

A recent study focused on incorporating similar thiophene-containing compounds into polyolefins to enhance their electrical conductivity and thermal properties. The modified polymers exhibited improved performance in electronics applications, indicating a promising avenue for further exploration with our compound .

Perfume and Fragrance Industry

Olfactive Properties

The compound may possess olfactive characteristics beneficial for the perfume industry. Compounds with similar structural features have been utilized as fragrance ingredients due to their pleasant aromatic profiles. The unique combination of phenylthio and tetrahydropyran structures could lead to novel scent formulations.

Case Study: Fragrance Composition

Research has shown that tetrahydro-pyran derivatives can contribute significantly to fresh and fruity fragrance compositions. A study demonstrated that incorporating these compounds into perfumes resulted in enhanced olfactory complexity and longevity .

Wirkmechanismus

The mechanism of action of 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylthio and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, facilitating its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Propanamide Derivatives

The propanamide scaffold is prevalent in bioactive molecules. Key analogs and their differences include:

Key Observations :

Modifications in the Tetrahydro-2H-pyran Core

Comparisons include:

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, and what key intermediates are involved?

- Methodological Answer : A plausible route involves nucleophilic substitution at the α-carbon of a propanamide precursor. For example, substituting a halogenated propanamide (e.g., 2-chloropropanamide) with phenylthiol under basic conditions (e.g., sodium in ethanol) could yield the phenylthio moiety . The tetrahydro-2H-pyran-thiophene intermediate may be synthesized via cyclization of a diol with thiophene-2-carbaldehyde, followed by functionalization of the methyl group for coupling . Protecting groups like tetrahydropyranyl (THP) may be used to stabilize reactive sites during synthesis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns (e.g., phenylthio vs. thiophene groups) and stereochemistry of the tetrahydro-2H-pyran ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves ambiguous stereochemistry in the tetrahydro-2H-pyran moiety, particularly if chiral centers are present .

- HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete substitution or side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols are generated .

- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture and light .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the phenylthio and tetrahydro-2H-pyran-thiophene moieties?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling if aryl halides are involved .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility, while additives like KCO can stabilize intermediates .

- Temperature Gradients : Conduct reactions under reflux (e.g., 80–100°C) to accelerate kinetics, but monitor for thermal decomposition via TLC or in situ FTIR .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected H NMR splitting patterns?

- Methodological Answer :

- Variable Temperature (VT) NMR : Determine if dynamic effects (e.g., ring puckering in tetrahydro-2H-pyran) cause signal broadening .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for alternative conformers .

- Isotopic Labeling : Use H or C-labeled analogs to trace signal origins in complex splitting scenarios .

Q. What computational approaches are suitable for predicting the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the amide bond) in explicit solvent environments .

- Quantum Mechanical Calculations : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C–S bonds in phenylthio groups) .

- pH-Dependent Stability Assays : Combine in silico pKa prediction tools (e.g., MarvinSuite) with experimental validation via UV-Vis spectroscopy at pH 1–14 .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purification Checks : Recrystallize the compound using solvents of varying polarity (e.g., hexane/ethyl acetate) to remove impurities affecting melting range .

- DSC Analysis : Use differential scanning calorimetry to detect polymorphic transitions or solvate formation, which may lower observed melting points .

- Cross-Validate : Compare data with structurally analogous compounds (e.g., tetrahydro-2H-pyran derivatives) in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.